diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate

Catalog No.
S13322696
CAS No.
M.F
C17H23NO4
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxyl...

Product Name

diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate

IUPAC Name

diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1

InChI Key

LDUSEIANLSWKPY-GJZGRUSLSA-N

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC

Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate is a chemical compound with the molecular formula C17H23NO4C_{17}H_{23}NO_4 and a molecular weight of approximately 305.37 g/mol. It is categorized under pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a pyrrolidine ring substituted with two diethyl ester groups and a benzyl group, contributing to its unique properties and potential as a pharmaceutical intermediate .

Typical of esters and amines. Key reactions include:

  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.
  • Transesterification: This reaction can occur when treated with different alcohols, allowing for the modification of the ester groups.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions make the compound versatile for further synthetic applications in drug development .

Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate exhibits notable biological activities, primarily as a building block in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems. Additionally, compounds related to this structure have shown promise as analgesics and anti-inflammatory agents .

The synthesis of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Benzyl Substitution: The introduction of the benzyl group can be done via nucleophilic substitution reactions.
  • Esterification: The final step involves the esterification of the dicarboxylic acid with ethanol to form the diethyl ester.

Alternative methods may utilize enzymatic catalysis to enhance yields and selectivity during synthesis .

Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate is primarily used in pharmaceutical research as a precursor for synthesizing various bioactive compounds. It has applications in:

  • Drug Development: As an intermediate in the synthesis of medications targeting neurological conditions.
  • Chemical Biology: In studies involving receptor binding and enzyme inhibition.
  • Synthetic Chemistry: As a versatile building block for creating complex molecular architectures .

Studies on diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate have highlighted its interactions with various biological targets. These include:

  • Neurotransmitter Receptors: Research indicates potential modulation of receptors involved in pain pathways.
  • Enzyme Inhibition: Some derivatives exhibit inhibitory effects on enzymes linked to inflammatory processes.

Such interactions suggest that this compound may play a significant role in developing therapeutic agents targeting central nervous system disorders .

Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate shares structural similarities with several other compounds within the pyrrolidine class. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Diethyl 1-methylpyrrolidine-2,5-dicarboxylateC15H19NO4Contains a methyl group instead of a benzyl group
Diethyl 1-(4-fluorobenzyl)pyrrolidine-2,5-dicarboxylateC17H22FNO4Incorporates a fluorobenzene moiety
Diethyl 1-(phenylethyl)pyrrolidine-2,5-dicarboxylateC18H24N2O4Features an ethylene bridge between phenyl groups

Uniqueness

Diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate is distinguished by its specific stereochemistry and the presence of both diethyl ester functionalities and a benzyl substituent. This combination enhances its potential bioactivity compared to simpler pyrrolidine derivatives .

The synthesis of diethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate involves multi-step processes centered on constructing the pyrrolidine backbone, introducing stereochemical control, and functionalizing the nitrogen atom. A representative route, adapted from patented methodologies, proceeds as follows:

Cyclization of Malonate Precursors

The process begins with the cyclization of 2-(1-nitrobutan-2-yl) malonate derivatives under acidic or basic conditions. For example, treatment of diethyl 2-(1-nitrobutan-2-yl)malonate with a catalytic amount of p-toluenesulfonic acid in toluene at reflux facilitates intramolecular cyclization, yielding 4,5-dihydro-1H-pyrrole-3-carboxylate intermediates. This step establishes the pyrrolidine skeleton while retaining the nitro group for subsequent reduction.

Hydrogenation for Pyrrolidine Formation

The dihydro-pyrrole intermediate undergoes catalytic hydrogenation to saturate the double bond and reduce the nitro group. Using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 bar) in ethanol at 50°C achieves full conversion to pyrrolidine-3-carboxylate. Stereochemical control at this stage is critical; the choice of catalyst and solvent influences the diastereomeric ratio.

Benzylation of the Pyrrolidine Nitrogen

The nitrogen atom is functionalized via alkylation using benzyl bromide or chloride. Reaction conditions typically involve potassium carbonate as a base in dimethylformamide (DMF) at 80°C, yielding the 1-benzylpyrrolidine derivative. Careful stoichiometry ensures mono-benzylation while minimizing di-substituted byproducts.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsIntermediate/Product
Cyclizationp-TsOH, toluene, reflux4,5-Dihydro-1H-pyrrole-3-carboxylate
HydrogenationPd/C, H₂ (2 bar), ethanol, 50°CPyrrolidine-3-carboxylate
BenzylationBenzyl bromide, K₂CO₃, DMF, 80°C1-Benzylpyrrolidine-3-carboxylate

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

305.16270821 g/mol

Monoisotopic Mass

305.16270821 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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